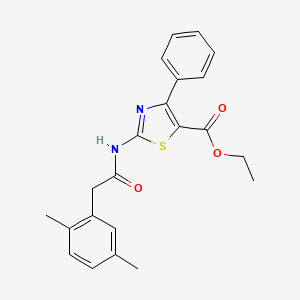![molecular formula C8H9ClN2O3S B2745172 Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate CAS No. 103054-24-6](/img/structure/B2745172.png)
Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate” is a chemical compound with the molecular formula C8H9ClN2O3S . It has a molecular weight of 248.69 . The compound is also known as “methyl 2-(2-chloroacetamido)acetate” and has the CAS Number: 76969-81-8 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI Code for this compound is 1S/C5H8ClNO3/c1-10-5(9)3-7-4(8)2-6/h2-3H2,1H3,(H,7,8) .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 248.69 . The melting point of the related compound “methyl 2-(2-chloroacetamido)acetate” is 41-43°C .Scientific Research Applications
Metabolism and Biological Transformation
Research has shown that derivatives of thiazole compounds, including those related to "Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate," undergo specific metabolic transformations in biological systems. For instance, studies have identified the metabolism of related acetamidothiazoles in rats, leading to various metabolites with potential biological significance (Bakke et al., 1981; Chatfield & Hunter, 1973). These findings highlight the complex interplay between chemical structures and their biological processing, which is crucial for understanding the therapeutic potential and safety profile of new drug candidates.
Synthesis and Docking Studies for Antioxidant Activity
Recent advances in the synthesis of thiazole derivatives, including those structurally similar to "this compound," have shown significant potential in the development of antioxidant agents. A study by Hossan (2020) focused on synthesizing 5-arylazo-2-chloroacetamido thiazole derivatives and evaluating their antioxidant efficacy through molecular docking studies (Hossan, 2020). This research underscores the compound's versatility in synthesizing biologically active molecules that could serve as leads in drug discovery.
Anticancer and Antimicrobial Applications
Derivatives of "this compound" have been synthesized and evaluated for their biological activities, including anticancer and antimicrobial effects. Studies have shown the synthesis of new thiazole derivatives with promising anticancer activities against various cancer cell lines, highlighting their potential as anticancer agents (Abdel-Wahab et al., 2008). Additionally, the antimicrobial properties of thiazole substituted coumarins have been investigated, demonstrating significant activity against bacterial and fungal strains (Parameshwarappa et al., 2009).
Properties
IUPAC Name |
methyl 2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c1-14-7(13)2-5-4-15-8(10-5)11-6(12)3-9/h4H,2-3H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTQVOQSRPCNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B2745089.png)
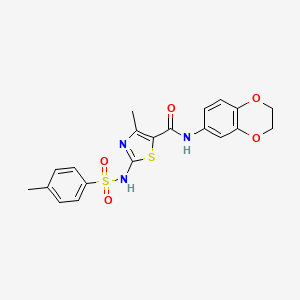
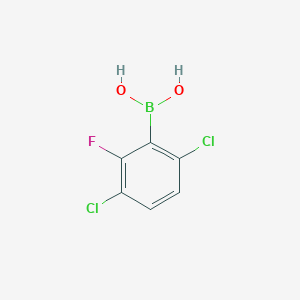

![N-(4-methylbenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2745101.png)
![(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B2745102.png)
![N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2745103.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2745104.png)
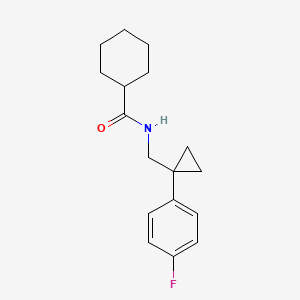
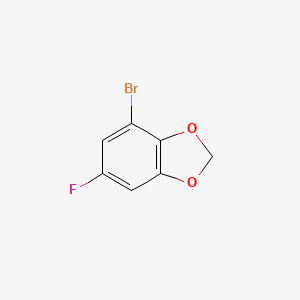
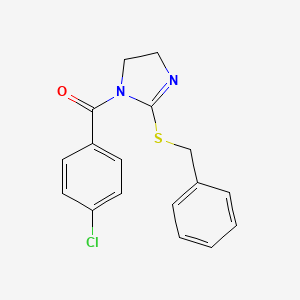
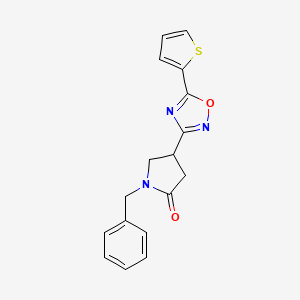
![2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2745111.png)
